molecular formula C12H9N3 B3037611 4-(6-Aminopyridin-3-yl)benzonitrile CAS No. 503536-78-5

4-(6-Aminopyridin-3-yl)benzonitrile

Cat. No. B3037611
CAS RN: 503536-78-5
M. Wt: 195.22 g/mol
InChI Key: PKZQNCDYDLFBAI-UHFFFAOYSA-N
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Description

“4-(6-Aminopyridin-3-yl)benzonitrile” is a chemical compound with the molecular formula C13H9N3 . It is a crystalline, yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a benzonitrile group . The compound has a molecular weight of 207.23 g/mol.


Physical And Chemical Properties Analysis

“this compound” appears as a crystalline, yellow solid. It has low water solubility and high melting and boiling points.

Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

Compounds structurally similar to 4-(6-Aminopyridin-3-yl)benzonitrile, specifically 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, have been synthesized and studied for their liquid crystalline behavior and photophysical properties. These compounds exhibit liquid crystalline phases, such as the nematic phase and orthorhombic columnar phase, depending on the length of the alkoxy chain. They are also noted for their blue light emission, making them potential candidates for optoelectronic applications (Ahipa et al., 2014).

Antimicrobial Activity

Another study synthesized a variety of derivatives attached to a moiety structurally related to this compound, focusing on their antimicrobial activities. These compounds showed significant efficacy against various gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential use in antimicrobial treatments (Abd El-Meguid, 2014).

Molecular Structure and Spectroscopy

Further research into the molecular structures and spectroscopy of compounds similar to this compound revealed insights into their optoelectronic properties. For example, pyrazole compounds were synthesized and characterized, indicating potential applications in optoelectronics due to their interesting geometric parameters and electronic properties (Bharathi & Santhi, 2017).

Drug Development and Biological Screening

Compounds related to this compound were used in drug development, particularly as histamine H3 receptor antagonists, suggesting their potential in treating central nervous system disorders (Black et al., 2007). Moreover, the synthesis and biological screening of metal(II) complexes derived from a related ligand indicated their potential in cancer treatment due to their cytotoxic effects on various cancer cell lines (Konakanchi et al., 2021).

Corrosion Inhibition

In the field of materials science, derivatives of benzonitriles (structurally related to this compound) were investigated as corrosion inhibitors for mild steel in acidic conditions. These studies provide insights into the molecular interactions and the efficacy of these compounds in protecting industrial materials (Chaouiki et al., 2018).

Safety and Hazards

The safety data for “4-(6-Aminopyridin-3-yl)benzonitrile” indicates that it may be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(6-aminopyridin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQNCDYDLFBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292678
Record name 4-(6-Amino-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503536-78-5
Record name 4-(6-Amino-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503536-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Amino-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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